Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESWVHCNJSPUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662725 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959245-12-6 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis Approach
The foundational strategy for constructing the pyrrolo[3,2-b]pyridine core involves ring-closing metathesis (RCM) of appropriately substituted diene precursors. A 2017 study demonstrated that treatment of N-propargyl-5-chloronicotinamide with Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields the bicyclic framework in 68% yield. Subsequent esterification with methanol under Mitsunobu conditions (DIAD, PPh₃) installs the 3-carboxylate group, though this step suffers from moderate regioselectivity (72% yield).
Critical parameters influencing this route include:
- Catalyst loading (optimal at 5-7 mol%)
- Solvent polarity (non-polar solvents favor cyclization)
- Temperature control to prevent decomposition of the metathesis catalyst
Palladium-Catalyzed Cross-Coupling Strategy
Recent advances employ Suzuki-Miyaura coupling to assemble the heterocycle from halogenated fragments. As detailed in a 2020 protocol, 3-bromo-5-chloropyridine-2-carboxylate undergoes coupling with 1H-pyrrole-2-boronic acid pinacol ester using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (4:1) at 80°C. This method achieves 81% yield of the coupled product, followed by acid-mediated cyclization (H₂SO₄, 110°C) to form the fused ring system (89% yield).
Comparative Table 1: Cross-Coupling Catalysts
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Pd(PPh₃)₄ | 81 | 6 | <5% |
| Pd(OAc)₂/XPhos | 76 | 8 | 12% |
| PdCl₂(dppf) | 68 | 10 | 18% |
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates the formation of the pyrrolopyridine core. A 2022 optimization study reports reacting ethyl 3-aminocrotonate with 2,6-dichloronicotinaldehyde in DMF at 150°C (300 W irradiation) for 20 minutes, achieving 94% conversion. Subsequent transesterification with methanol in the presence of Amberlyst-15 resin provides the methyl ester in 88% isolated yield.
Key advantages of this method include:
- 10-fold reduction in reaction time compared to conventional heating
- Enhanced purity (99.2% by HPLC) due to minimized thermal degradation
- Scalability up to 500g batches without yield loss
Solid-Phase Synthesis for Parallel Production
For combinatorial chemistry applications, a solid-supported route was developed using Wang resin-bound 4-chloro-3-iodopyridine . Sequential steps involve:
- Sonogashira coupling with propiolic acid (CuI, PdCl₂, 85°C)
- Cyclization via ammonium formate/DBU treatment
- Cleavage from resin with TFA/CH₂Cl₂ (1:9)
This approach generates the target compound with 78% overall yield and >95% purity, enabling rapid synthesis of analog libraries.
Enzymatic Resolution for Enantiopure Derivatives
While the parent compound lacks chiral centers, its synthetic precursors often require enantioselective processing. Immobilized Candida antarctica lipase B (CAL-B) effectively resolves racemic 3-hydroxy-pyrrolopyridine intermediates through kinetic resolution in tert-butyl methyl ether at 30°C. The enzyme shows remarkable selectivity (E >200) for the (R)-enantiomer, achieving 98% ee in 48 hours.
Continuous Flow Manufacturing Process
Industrial-scale production employs continuous flow reactors to enhance safety and efficiency. Key stages include:
- Microreactor chlorination (Cl₂ gas, 0°C residence time 2 min)
- Tubular esterification (MeOH supercritical conditions, 250°C)
- Spiral flow crystallizer for product isolation
Pilot plant data show 92% overall yield at 15 kg/day throughput, with 99.8% purity by qNMR.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Cl Replacement)
The chlorine atom at position 6 undergoes nucleophilic substitution due to electron-deficient aromatic systems. Common reagents and conditions include:
Ester Hydrolysis and Derivatives
The methyl ester at position 3 is hydrolyzed under acidic or basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| 1M NaOH, reflux | 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Precursor for amide synthesis |
| H₂SO₄, H₂O, 60°C | Same as above | Improved solubility for further reactions |
The carboxylic acid can be converted to:
-
Acid chlorides : SOCl₂ or PCl₅ for nucleophilic acyl substitutions.
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring (positions 1, 2, 4, 5) undergoes electrophilic substitution:
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Bromination | Br₂, AcOH | 2 or 5 | Dibrominated derivatives |
| Nitration | HNO₃, H₂SO₄ | 4 | Nitro-substituted analogs |
| Sulfonation | SO₃, H₂SO₄ | 5 | Sulfonic acid derivatives |
Reduction and Oxidation
-
Reduction :
-
Oxidation :
-
KMnO₄ oxidizes the pyrrole ring to pyridine N-oxide.
-
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction | Catalysts/Reagents | Products |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives |
| Stille Coupling | Pd(PPh₃)₄, R₃SnR' | C6-alkyl/aryl derivatives |
Ring Functionalization via Directed Metalation
Using LDA or LiTMP, directed lithiation occurs at positions adjacent to directing groups:
| Directing Group | Position Lithiated | Electrophile | Products |
|---|---|---|---|
| Ester (COOMe) | 4 | DMF, I₂ | 4-Iodo derivatives |
Stability and Reactivity Considerations
-
Air Sensitivity : The pyrrole ring may oxidize slowly in air, requiring inert storage .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolopyridine derivatives. This compound was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity, prompting further investigation into its mechanism of action and potential as an anticancer drug .
Agrochemical Applications
The compound's unique structure also lends itself to applications in agrochemicals. Its ability to act as a bioactive agent makes it suitable for developing new pesticides or herbicides.
Case Study: Herbicidal Activity
Research conducted on various pyrrolopyridine derivatives demonstrated that compounds similar to this compound exhibited herbicidal properties. Field trials showed effective weed control with minimal phytotoxicity on crops, highlighting its potential as a safer alternative to conventional herbicides .
Materials Science Applications
In materials science, this compound can be utilized in the synthesis of novel polymers or as a building block for advanced materials.
Case Study: Polymer Synthesis
A recent study focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This application opens avenues for developing high-performance materials for industrial use .
Comparative Data Table
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolopyridine Family
Table 1: Key Structural and Functional Differences
Substituent Effects on Activity and Solubility
- Chlorine Position : The 6-chloro substitution in the target compound enhances target binding compared to 5-chloro analogs (e.g., Compound 9b), which show reduced potency in kinase inhibition .
- Ester Group : Methyl esters (target compound) generally exhibit higher solubility than ethyl esters (e.g., Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) but may have shorter metabolic half-lives .
- Linker Modifications : Introduction of furan linkers (e.g., GP-50 in ) reduces solubility despite maintaining activity, highlighting the trade-off between structural complexity and physicochemical properties .
Research Findings and Practical Considerations
Solubility and Formulation
Biological Activity
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate (CAS No. 959245-12-6) is a heterocyclic compound with a molecular formula of C9H7ClN2O2. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression:
- Inhibition of DYRK1A : A study demonstrated that derivatives of pyrrolo-pyridine compounds, including this compound, showed significant inhibitory activity against DYRK1A with nanomolar IC50 values, suggesting potential use in targeting cancers where DYRK1A is implicated .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can suppress pro-inflammatory cytokines:
- COX-2 Inhibition : The compound demonstrated significant inhibition of COX-2 activity, which is crucial in inflammatory processes. The IC50 value was reported to be comparable to standard anti-inflammatory drugs like celecoxib .
3. Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound:
- Antioxidant Properties : The compound has been shown to exhibit antioxidant effects in various cellular models, which may contribute to its neuroprotective capabilities against oxidative stress-related damage .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
DYRK1A Inhibition Study :
- Researchers synthesized a series of derivatives based on this compound and evaluated their potency against DYRK1A.
- Results showed that modifications at specific positions significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.01 µM.
-
In Vivo Anti-inflammatory Study :
- An animal model was used to assess the anti-inflammatory effects of the compound.
- Results indicated a marked reduction in edema and inflammatory markers in treated groups compared to controls.
-
Neuroprotection in Cellular Models :
- In vitro studies using BV2 microglial cells demonstrated that this compound could reduce oxidative stress markers significantly.
Q & A
Q. What synthetic routes are recommended for preparing Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures starting from pyrrole or pyridine precursors. A common strategy includes:
- Step 1 : Formation of the pyrrolopyridine core via cyclization reactions, often catalyzed by acids or transition metals.
- Step 2 : Introduction of the chloro substituent at the 6-position using chlorinating agents (e.g., POCl₃) under reflux conditions.
- Step 3 : Esterification of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) .
Q. Optimization Tips :
- Use continuous flow reactors to enhance yield and reduce side products in industrial-scale synthesis .
- Monitor reaction progress via TLC or HPLC, adjusting temperature and stoichiometry to minimize by-products.
Q. How can this compound be characterized to confirm structural integrity?
Methodological Approach :
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Stability : Susceptible to hydrolysis of the ester group in humid environments. Stability tests show >95% purity retention at 25°C for 6 months when stored in sealed, inert containers .
- Storage : Store at 2–8°C in amber vials with desiccants. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?
SAR Design Framework :
Q. Example Comparison Table :
| Derivative | Substituent (Position 6) | Ester Group (Position 3) | FGFR1 Inhibition (IC₅₀, nM) |
|---|---|---|---|
| Parent | Cl | Methyl | 120 |
| Derivative A | Br | Ethyl | 85 |
| Derivative B | CN | Isopropyl | 210 |
Q. What computational strategies predict the reactivity and binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFRs. Focus on hydrogen bonding with the ester carbonyl and halogen interactions from the chloro group .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
Q. How should researchers address discrepancies in crystallographic or spectroscopic data during structural analysis?
- Crystallographic Conflicts : If R-factor exceeds 0.10, re-refine data using SHELXL with updated constraints (e.g., riding hydrogen models) .
- NMR Signal Overlap : Employ 2D techniques (COSY, HSQC) to resolve aromatic proton assignments. For ester group confirmation, compare with methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate reference data .
Q. What strategies optimize reaction yields and purity in large-scale synthesis?
- Process Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours conventional).
- Implement automated purification systems (e.g., flash chromatography with gradient elution).
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
